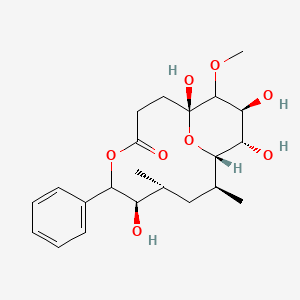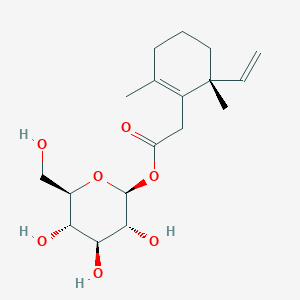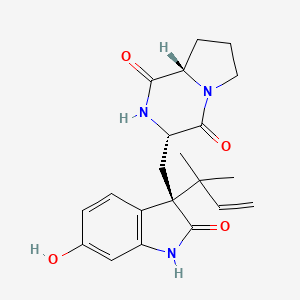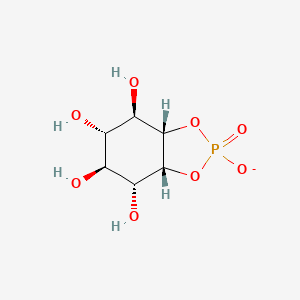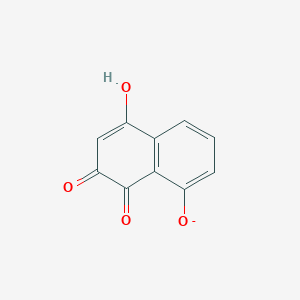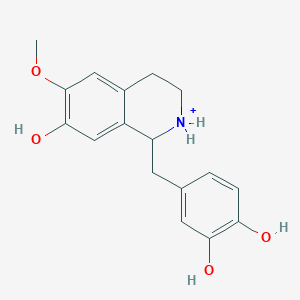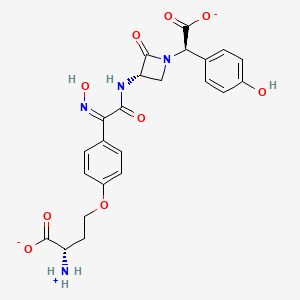
isonocardicin A anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonocardicin A(1-) is conjugate base of isonocardicin A zwitterion where both carboxy groups are deprotonated while the homoserine amino group is protonated. It is a conjugate base of an isonocardicin A zwitterion. It is a conjugate acid of an isonocardicin A(2-).
Scientific Research Applications
Cardioprotective Effects
Isonocardicin A anion has been studied for its potential cardioprotective effects. Research has shown that certain agents, similar in function to this compound, can reduce myocardial injury and offer cardioprotection. For example, studies have indicated that agents like dexpanthenol and Melissa officinalis can protect against isoproterenol-induced cardiac damage, suggesting a pathway for myocardial protection that might be relevant for this compound as well (Kalkan et al., 2018), (Joukar et al., 2016).
Endothelial and Monocyte Activation
Nitroxyl anion, a compound related to this compound, has been shown to reduce endothelial and monocyte activation. This indicates that this compound might have similar properties in modulating cardiovascular function, potentially useful in treating cardiovascular disorders such as heart failure (Andrews et al., 2016).
Reduction of Cardiotoxicity
Research on anionic liposomes containing compounds similar to this compound suggests they can reduce chronic cardiac toxicity, indicating a possible application of this compound in mitigating cardiac side effects associated with certain drug therapies (Forssen & Tökés, 1981).
Myocardial Infarction and Injury
Studies on agents like erythropoietin, which have a mechanism of action similar to that of this compound, have shown preventive effects on cardiac dysfunction and myocardial injury. This suggests that this compound could have potential in preventing myocardial infarction and protecting against cardiac injury (Li et al., 2006).
properties
Molecular Formula |
C23H23N4O9- |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxylato-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoate |
InChI |
InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/p-1/b26-18-/t16-,17-,19+/m0/s1 |
InChI Key |
CTNZOGJNVIFEBA-MOKAZRKYSA-M |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)
![N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B1264246.png)
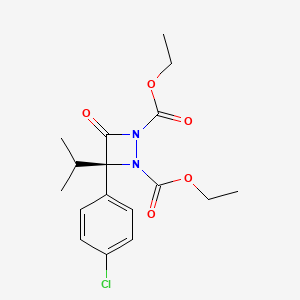

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

